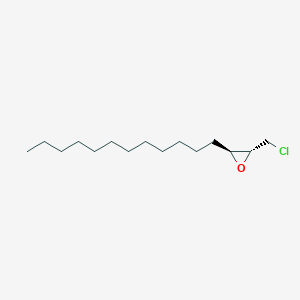![molecular formula C14H16N4O B14219824 (2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone CAS No. 823182-49-6](/img/structure/B14219824.png)
(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone is a complex organic compound that features both azido and pyrrolidine functional groups. The azido group is known for its high reactivity, making this compound a valuable intermediate in organic synthesis. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.
Introduction of the Azido Group: The azido group is usually introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions to form a variety of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and hypervalent iodine compounds.
Substitution: Nucleophiles like amines or alcohols can be used to replace the azido group under mild conditions.
Major Products
The major products formed from these reactions include amines, nitrenes, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer agents.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone involves the reactivity of the azido group. Upon activation, the azido group can form nitrenes, which can insert into C-H bonds or react with other functional groups to form new chemical bonds . This reactivity is harnessed in various synthetic applications, including the formation of heterocycles and other complex structures .
Comparison with Similar Compounds
Similar Compounds
(2-Azidophenyl)ethanone: Similar in structure but lacks the pyrrolidine ring.
(2-Azidophenyl)methanol: Contains a hydroxyl group instead of the pyrrolidine ring.
(2-Azidophenyl)acetic acid: Features a carboxylic acid group instead of the pyrrolidine ring.
Uniqueness
The presence of the pyrrolidine ring in (2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone enhances its pharmacokinetic properties and makes it a valuable scaffold in medicinal chemistry . The combination of the azido group and the pyrrolidine ring provides unique reactivity and versatility in synthetic applications .
Properties
CAS No. |
823182-49-6 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2-azidophenyl)-[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C14H16N4O/c1-3-14(2)9-6-10-18(14)13(19)11-7-4-5-8-12(11)16-17-15/h3-5,7-8H,1,6,9-10H2,2H3/t14-/m1/s1 |
InChI Key |
JGTSYOAYKNLLCD-CQSZACIVSA-N |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)C2=CC=CC=C2N=[N+]=[N-])C=C |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CC=CC=C2N=[N+]=[N-])C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


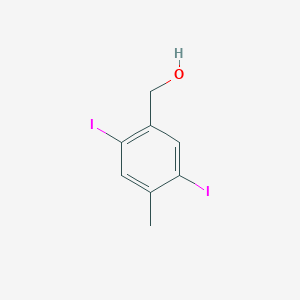

![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
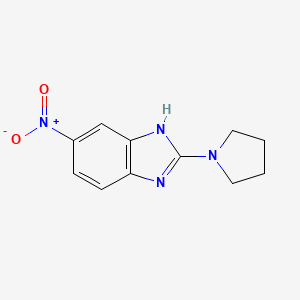
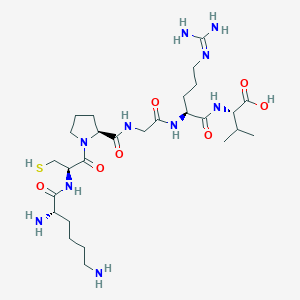

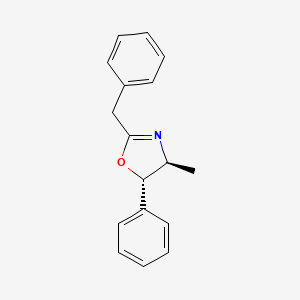
![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
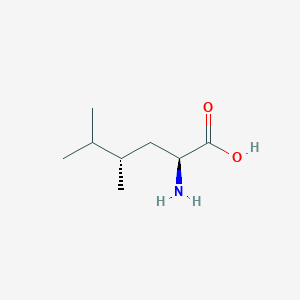
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
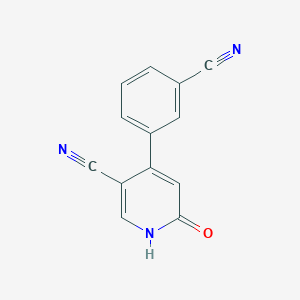
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)
